Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a fused bicyclo[3.2.0]heptane core. The molecule features a bromine substituent at position 6 and a tert-butyl carbamate group at position 2. This structure is critical for its chemical reactivity, particularly in pharmaceutical intermediates and antibiotic synthesis. The tert-butyl group enhances steric protection of the carbamate, while the bromine atom serves as a reactive handle for further functionalization .
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6H2,1-3H3 |
InChI Key |
WDECMDQJFCNROU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compound A : tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Key Differences :
- Substituent : Hydroxy (-OH) at position 6 vs. bromine in the target compound.
- Position of Nitrogen : Nitrogen at position 3 vs. position 2 in the target.
- Reactivity : The hydroxy group enables oxidation or substitution reactions, whereas bromine facilitates nucleophilic displacement (e.g., Suzuki coupling) .
- Applications : Used in synthesizing β-lactamase inhibitors due to its polar hydroxy group enhancing solubility .
Compound B : Methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Key Differences: Core Structure: Contains a sulfur atom (4-thia) and an additional hydroxyethyl group. Ester Group: Methyl ester vs. tert-butyl ester. Biological Activity: The thia-azabicyclo structure is a hallmark of cephalosporin antibiotics, differing from the non-sulfur-containing target compound .
Compound C : tert-Butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate
Structural and Pharmacological Analogues
Amoxicillin Trihydrate and Dicloxacillin Sodium
- Core Similarity : Both contain a bicyclo[3.2.0]heptane core but with sulfur (4-thia) and carboxylate groups.
- Differences :
Benzhydryl (2S,5R)-6-bromo-6-(2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Key Research Findings
- Steric Effects : The tert-butyl group in the target compound improves stability during synthetic steps compared to methyl esters .
- Bromine Utility : Bromine at position 6 allows cross-coupling reactions, enabling diversification into bioactive molecules .
- Ring Size Impact : Bicyclo[3.2.0]heptane derivatives exhibit superior pharmacokinetic properties over smaller bicyclo[3.1.0] systems due to reduced ring strain .
Biological Activity
Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate has a complex bicyclic structure that contributes to its unique properties. The compound can be represented by the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 274.17 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate | E. coli | 32 µg/mL |
| Tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate | S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease pathways. Research indicates that azabicyclo compounds can inhibit enzymes such as β-lactamase, which are responsible for antibiotic resistance in bacteria.
Case Studies
- Case Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the efficacy of several azabicyclo derivatives against multidrug-resistant bacteria. The results demonstrated that tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate had a favorable profile with low cytotoxicity and high selectivity towards bacterial cells.
- Enzyme Inhibition Analysis : Another investigation focused on the compound's ability to inhibit β-lactamase activity in clinical isolates of E. coli and Klebsiella pneumoniae. The results showed a significant reduction in enzyme activity, suggesting potential use in combination therapies with existing antibiotics.
The biological activity of tert-butyl 6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate is believed to stem from its ability to interact with specific biological targets, including:
- Targeting Bacterial Cell Wall Synthesis : By inhibiting key enzymes involved in cell wall synthesis, the compound can disrupt bacterial growth.
- Modulating Enzyme Activity : The compound may act as a competitive inhibitor for β-lactamase, restoring the efficacy of β-lactam antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
